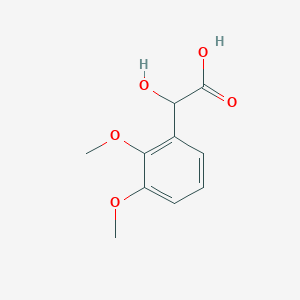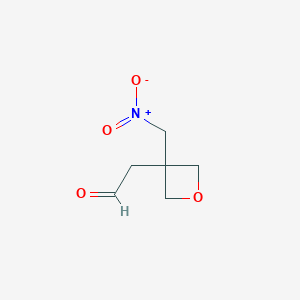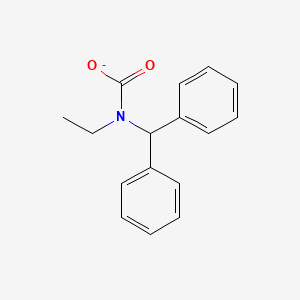
Ethyl(diphenylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(diphenylmethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(diphenylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(diphenylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl(diphenylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems and as a tool for probing enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Ethyl(diphenylmethyl)carbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamates may not be effective.
Comparación Con Compuestos Similares
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
Propiedades
Fórmula molecular |
C16H16NO2- |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
N-benzhydryl-N-ethylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-17(16(18)19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)/p-1 |
Clave InChI |
AZQJSELQWWKXEZ-UHFFFAOYSA-M |
SMILES canónico |
CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
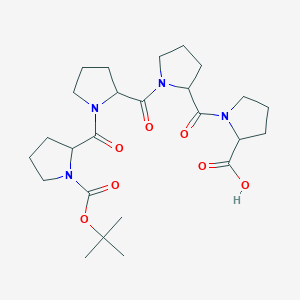

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)
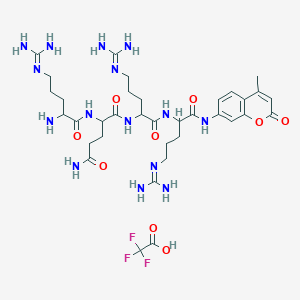

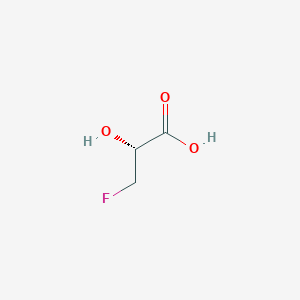
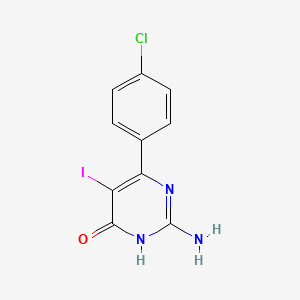
![1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12114567.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)
